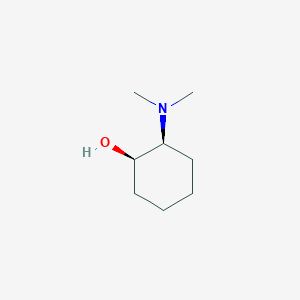

(1R,2S)-2-(dimethylamino)cyclohexan-1-ol

Description

Significance of Chiral Aminoalcohols in Asymmetric Synthesis

Chiral aminoalcohols, organic compounds containing both an amine and an alcohol functional group, are a privileged class of molecules in asymmetric synthesis. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their biological importance. mdpi.com In the realm of catalysis, they are highly valued as chiral ligands for metal-catalyzed reactions and as organocatalysts. The ability of the amino and hydroxyl groups to coordinate with metal centers or interact with substrates through hydrogen bonding allows for the creation of a highly organized chiral environment around the reactive center. This controlled environment dictates the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other. The development of novel catalytic systems for the efficient construction of chiral β-amino alcohols from readily available starting materials remains an area of intense research. mdpi.com

Overview of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol as a Key Chiral Scaffold

This compound is a specific chiral aminoalcohol built upon a cyclohexane (B81311) scaffold. The "1R,2S" designation defines the absolute stereochemistry at the two contiguous chiral centers, with the hydroxyl group at position 1 and the dimethylamino group at position 2 arranged in a trans configuration. This specific spatial arrangement is critical for its function in asymmetric catalysis. The cyclohexane ring exists in a stable chair conformation, which positions the substituents in well-defined equatorial and axial orientations, influencing the steric environment it presents. As a bifunctional ligand, it can coordinate to metal atoms through both the nitrogen of the dimethylamino group and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. This chelation is fundamental to its role as an effective chiral ligand, particularly in reactions involving organometallic reagents.

Scope and Research Focus of the Outline

This article focuses exclusively on the chemical compound this compound. It will detail the common synthetic approaches to this specific chiral aminoalcohol. Furthermore, it will explore its applications as a chiral ligand in asymmetric synthesis, with a particular focus on its role in the enantioselective addition of organozinc reagents to aldehydes, a classic and well-studied transformation for this class of catalysts. The content is structured to provide a detailed and scientifically accurate overview based on established chemical principles and available research findings related to this compound and its structural analogs.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1R,2S)-2-(dimethylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |

InChI Key |

UFUVLAQFZSUWHR-JGVFFNPUSA-N |

Isomeric SMILES |

CN(C)[C@H]1CCCC[C@H]1O |

Canonical SMILES |

CN(C)C1CCCCC1O |

Origin of Product |

United States |

Synthesis of 1r,2s 2 Dimethylamino Cyclohexan 1 Ol

The preparation of enantiomerically pure (1R,2S)-2-(dimethylamino)cyclohexan-1-ol typically involves stereoselective methods starting from achiral or racemic precursors. A common and effective strategy is the aminolysis of cyclohexene (B86901) oxide.

This reaction involves the ring-opening of the epoxide by an amine. To generate the target compound, dimethylamine (B145610) is used as the nucleophile. The reaction with racemic trans-cyclohexene oxide would lead to a racemic mixture of the amino alcohol. To achieve the desired (1R,2S) stereochemistry, one must start with an enantiomerically pure epoxide, specifically (1R,2S)-cyclohexene oxide, or employ a chiral resolution method after the synthesis of the racemic mixture.

A plausible synthetic route is outlined below:

Step 1: Epoxidation of Cyclohexene: Cyclohexene can be epoxidized to form cyclohexene oxide using various oxidizing agents, such as peroxy acids (e.g., m-CPBA) or through metal-catalyzed oxidation. wikipedia.org This step typically produces a racemic mixture of the epoxide.

Step 2: Nucleophilic Ring-Opening: The racemic cyclohexene oxide is then reacted with dimethylamine. The amine attacks one of the two electrophilic carbons of the epoxide ring. This reaction proceeds via an SN2 mechanism, resulting in the trans stereochemistry of the resulting amino alcohol.

Step 3: Chiral Resolution: The resulting racemic mixture of trans-2-(dimethylamino)cyclohexan-1-ol needs to be resolved to isolate the desired (1R,2S) enantiomer. This can be achieved through various techniques, such as the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.

Alternatively, asymmetric epoxidation of cyclohexene or kinetic resolution of racemic cyclohexene oxide can be employed to obtain enantiomerically enriched epoxide, which would then lead to the enantiopure amino alcohol upon reaction with dimethylamine.

Another potential synthetic approach is the reductive amination of 2-hydroxycyclohexanone. This would involve the reaction of the ketone with dimethylamine to form an enamine or iminium ion intermediate, which is then reduced stereoselectively. Achieving the desired (1R,2S) stereochemistry would require a suitable chiral reducing agent or a chiral catalyst.

Synthetic Methodologies for 1r,2s 2 Dimethylamino Cyclohexan 1 Ol and Its Enantiomers

Enantioselective and Diastereoselective Synthetic Strategies

Achieving high levels of both enantioselectivity and diastereoselectivity is crucial for the efficient synthesis of the target compound. Strategies often involve substrate control, where the chirality of the starting material dictates the stereochemical outcome, or reagent control, where a chiral reagent or catalyst directs the formation of a specific stereoisomer.

Grignard reactions are a fundamental method for carbon-carbon bond formation, including the synthesis of tertiary alcohols from ketones. nih.gov The addition of a Grignard reagent to a prochiral ketone can be rendered asymmetric, providing a route to chiral tertiary alcohols which are valuable synthetic intermediates. nih.gov In the context of synthesizing substituted cyclohexanols, the Grignard addition to a 2-substituted cyclohexanone (B45756), such as 2-(dimethylamino)cyclohexanone, is a key step.

The reaction of 2-[(dimethylamino)methyl]cyclohexanone with a Grignard reagent, such as one derived from 3-bromoanisole, yields both cis and trans isomers of the corresponding 1-aryl-2-[(dimethylamino)methyl]cyclohexanol. google.com The diastereoselectivity of this reaction can be significantly influenced by the choice of solvents and the presence of salt additives. google.com For instance, the addition of inorganic lithium salts and α,ω-dialkoxyalkanes to the Grignard reaction of 2-[(dimethylamino)methyl]cyclohexanone has been shown to increase the stereoselectivity in favor of the trans isomer. google.com

Table 1: Influence of Additives on Diastereoselectivity in Grignard Reactions

| Ketone Precursor | Grignard Reagent | Additive | Solvent | Diastereomeric Ratio (trans:cis) | Reference |

|---|---|---|---|---|---|

| 2-[(dimethylamino)methyl]cyclohexanone | 3-methoxyphenylmagnesium bromide | None | Various | ~80:20 | google.com |

| 2-[(dimethylamino)methyl]cyclohexanone | 3-methoxyphenylmagnesium bromide | Amines or Ethers | Various | Up to 90:10 | google.com |

| 2-[(dimethylamino)methyl]cyclohexanone | 3-methoxyphenylmagnesium bromide | Inorganic Li-salt & α,ω-dialkoxyalkane | THF | >90:10 | google.com |

This table is generated based on data for analogous reactions and illustrates the principles discussed.

Reductive amination is a versatile and widely used method for the synthesis of amines from aldehydes or ketones. acsgcipr.orgmasterorganicchemistry.com This process typically involves the in-situ formation of an imine or iminium ion intermediate from a carbonyl compound and an amine, followed by its reduction. acsgcipr.orgwikipedia.org For the synthesis of 2-(dimethylamino)cyclohexan-1-ol (B6351181), a common starting material is cyclohexanone. The reaction with dimethylamine (B145610) under mild acidic conditions forms an iminium intermediate, which is then reduced to yield the desired product. evitachem.com

A variety of reducing agents can be employed, with sodium triacetoxyborohydride, sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (B1222165) (NaBH₄) being common choices. masterorganicchemistry.comevitachem.comresearchgate.net NaBH₃CN is particularly effective as it can selectively reduce imines in the presence of ketones or aldehydes. masterorganicchemistry.com The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and reaction conditions. For instance, the reductive amination of substituted cyclohexanones with primary amines using lithium borohydride has been shown to be selective towards the formation of trans products. researchgate.net This selectivity arises from the preferential axial attack of the borohydride on the imine intermediate. researchgate.net

Table 2: Common Reducing Agents in Reductive Amination

| Reducing Agent | Typical Substrates | Key Features | Reference |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Aliphatic/aromatic aldehydes, cyclic/acyclic ketones, primary/secondary amines | Mild and selective; an alternative to NaBH₃CN to avoid cyanide. | masterorganicchemistry.comresearchgate.net |

| Sodium Cyanoborohydride (NaBH₃CN) | Aldehydes, ketones, primary/secondary amines | Selectively reduces imines in the presence of carbonyls. | masterorganicchemistry.comwikipedia.org |

| Sodium Borohydride (NaBH₄) | Aldehydes, ketones | Common, less selective than NaBH₃CN. | masterorganicchemistry.com |

| Lithium Borohydride | Substituted cyclohexanones | Can provide high diastereoselectivity for trans products. | researchgate.net |

When a synthetic route produces a racemic mixture of (±)-2-(dimethylamino)cyclohexan-1-ol, separation of the enantiomers is required to obtain the desired (1R,2S) isomer. This separation is known as chiral or optical resolution. wikipedia.org

A prevalent method for resolution is the conversion of the enantiomeric mixture into a pair of diastereomers by reaction with a chiral resolving agent. wikipedia.orglibretexts.org Since diastereomers possess different physical properties, such as solubility, they can be separated by conventional techniques like crystallization. wikipedia.org For amino alcohols, chiral acids like tartaric acid or mandelic acid are commonly used as resolving agents to form diastereomeric salts. wikipedia.org After separation, the pure enantiomer can be recovered by removing the resolving agent, for example, by treating the salt with a strong acid or base. libretexts.org A process for a related compound, 2-(dimethylamino)methyl-1-(3-methoxyphenyl)cyclohexanol, utilizes hydrobromic acid to selectively precipitate the desired (RR,SS) hydrobromide isomer from a reaction mixture containing other stereoisomers. google.com

Deracemization is an alternative strategy that converts a racemate into a single, enantiomerically enriched product, theoretically allowing for a 100% yield. nih.gov One approach involves a sequence of chirality-removing and enantioselective reactions. For secondary alcohols, this can be achieved through a tandem process of photochemical dehydrogenation to the corresponding ketone, followed by an enantioselective thermal hydrogenation using a chiral catalyst. nih.gov This method, driven by visible light, offers a one-pot solution for converting racemic alcohols into their enantiomerically enriched forms. nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

A wide array of chiral auxiliaries has been developed, many derived from inexpensive natural sources like amino acids or terpenes. researchgate.net Evans' oxazolidinone auxiliaries, for example, are highly effective in controlling the stereochemistry of aldol (B89426) reactions, alkylations, and Diels-Alder reactions. researchgate.netresearchgate.net The substituents on the oxazolidinone ring direct the approach of reagents to one face of the enolate, leading to high diastereoselectivity. researchgate.net

Pseudoephedrine is another versatile chiral auxiliary used in diastereoselective alkylation reactions to produce enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov The α-proton of a pseudoephedrine amide can be deprotonated to form an enolate, and subsequent alkylation is directed by the auxiliary's stereocenters. wikipedia.org Similarly, chiral auxiliaries based on trans-2-phenyl-1-cyclohexanol (B1200244) and camphorsultam have also proven effective in various asymmetric transformations. wikipedia.org In the synthesis of α,α-disubstituted α-amino acids, (S,S)-cyclohexane-1,2-diol has been employed as a chiral auxiliary in the diastereoselective alkylation of β-keto esters. nih.gov The development of novel auxiliaries, such as those derived from (1S,2R)-2-aminocyclopentan-1-ol, continues to expand the toolkit for asymmetric synthesis, offering excellent diastereofacial selectivity in alkylation and aldol reactions. nih.gov

Table 3: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Auxiliary Type | Typical Reactions | Key Feature | Reference |

|---|---|---|---|---|

| Oxazolidinones (Evans) | Amino alcohol-derived | Aldol, Alkylation, Diels-Alder | Forms Z-enolates leading to high syn-selectivity in aldol reactions. | wikipedia.orgresearchgate.net |

| Pseudoephedrine | Amino alcohol-derived | Alkylation | Provides access to enantiomerically enriched carboxylic acids and derivatives. | nih.gov |

| Camphorsultam (Oppolzer) | Terpene-derived | Michael Addition, Claisen Rearrangement | Superior to oxazolidinones in certain asymmetric induction reactions. | wikipedia.org |

| trans-2-Phenylcyclohexanol | Cyclohexanol-derived | Ene reactions | Used in the synthesis of natural products like (−)-heptemerone B. | wikipedia.org |

In metal-catalyzed reactions, the ligand bound to the metal center plays a critical role in determining the catalyst's activity, stability, and selectivity. wiley.com The rational design of chiral ligands is therefore paramount for developing effective asymmetric catalysts. escholarship.org By modifying the steric and electronic properties of a ligand, one can fine-tune the chiral environment around the metal, thereby influencing the stereochemical outcome of the reaction. ecampus.com

The design of ancillary ligands has been instrumental in the advancement of numerous catalytic processes, including cross-coupling, polymerization, and hydrogenation. wiley.comethz.ch For instance, a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH) has been specifically designed to facilitate the asymmetric addition of Grignard reagents to ketones, producing highly enantioenriched tertiary alcohols. nih.govrsc.org These ligands create a well-defined chiral pocket that controls the trajectory of the incoming nucleophile.

The development of robust catalysts often involves strategies to prevent ligand loss or catalyst deactivation. escholarship.org This can be achieved by using chelating macrocyclic ligands or by strengthening the ligand-metal bonds. escholarship.org The field of ligand design is continually evolving, leading to the discovery of new catalytic protocols with broad impacts on chemical synthesis. wiley.com

Organocatalytic Approaches for Stereoselective Synthesis

Organocatalysis has emerged as a powerful tool in modern organic chemistry, providing an alternative to metal-based catalysts for the stereoselective synthesis of chiral molecules. uniroma1.itgreyhoundchrom.com These methods utilize small organic molecules to catalyze chemical transformations, often with high levels of enantioselectivity and under mild reaction conditions. greyhoundchrom.commdpi.com The synthesis of chiral aminocyclohexanols, including (1R,2S)-2-(dimethylamino)cyclohexan-1-ol, can be achieved through various organocatalytic strategies that allow for precise control over the stereochemistry of the final product.

Organocatalytic approaches are particularly valuable for constructing the stereogenic centers present in aminocyclohexanol structures. uniroma1.it The field has seen the development of a wide array of organocatalysts, including those based on amines, thioureas, and phosphoric acids, which can activate substrates through different modes. mdpi.com For the synthesis of aminocyclohexanols, catalysts derived from natural chiral sources like amino acids and Cinchona alkaloids have proven to be highly effective. mdpi.comrsc.org These catalysts can facilitate key bond-forming reactions, such as aldol or Mannich reactions, to build the cyclohexyl core with the desired amino and hydroxyl functionalities in a stereocontrolled manner.

(Dimethylamino)cyclohexanol Derivatives as Organocatalysts

Derivatives of 2-(dimethylamino)cyclohexan-1-ol and other aminocyclohexanols have themselves been successfully employed as organocatalysts in a variety of asymmetric transformations. Their bifunctional nature, possessing both a Lewis basic amino group and a Brønsted acidic/hydrogen-bond donating hydroxyl group, allows them to activate both the nucleophile and the electrophile in a reaction, mimicking the action of some enzymes. mdpi.com

Prolinamides derived from 2-aminocyclohexanols, for example, have been reported as excellent organocatalysts for asymmetric List-Lerner-Barbas aldol reactions. researchgate.net These catalysts have been shown to produce aldol products with nearly perfect diastereo- and enantioselectivities. researchgate.net The rigid cyclohexane (B81311) backbone and the defined spatial arrangement of the amino and hydroxyl groups are crucial for creating a well-organized chiral environment in the transition state, leading to high stereochemical induction.

The effectiveness of these derivatives is highlighted in their application to various C-C bond-forming reactions. The table below summarizes the performance of aminocyclohexanol-derived organocatalysts in a representative asymmetric reaction.

| Catalyst Type | Reaction | Substrates | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |

| Prolinamide derived from 2-aminocyclohexanol (B3021766) | Aldol Reaction | Aromatic aldehydes and ketones | up to >99:1 | up to >99% |

| Prolinamide derived from 2-aminocyclohexanol | Michael Reaction | Cyclohexanone and nitroalkenes | - | - |

| Prolinamide derived from 2-aminocyclohexanol | Cross-Aldol Reaction | Isatin and ketones | - | - |

Data compiled from studies on prolinamide catalysts. researchgate.net

Applications in Enantioselective Desymmetrization Reactions

Enantioselective desymmetrization is a powerful strategy for synthesizing chiral molecules from achiral, prochiral starting materials that possess an element of symmetry. Organocatalysis has been instrumental in advancing this field. nih.gov Chiral amine organocatalysts, including derivatives of cyclohexanediamine, have been successfully applied to the desymmetrization of prochiral cyclohexanones. nih.gov

In one notable application, a primary amine catalyst derived from (1R,2R)-cyclohexanediamine was used to catalyze an intramolecular Michael addition. nih.gov This reaction transformed a prochiral cyclohexanone derivative into a bicyclic product with three new stereogenic centers, achieving high enantioselectivity (up to 99% ee) and yield. nih.gov While not directly involving this compound as the catalyst, this work demonstrates the principle and high potential of using chiral cyclohexane-based diamines and amino alcohols as organocatalysts in complex desymmetrization reactions. The catalyst activates the substrate through the formation of a chiral enamine intermediate, which then undergoes a highly stereocontrolled intramolecular cyclization.

The general success of such reactions underscores the utility of the rigid cyclohexyl scaffold in organocatalyst design for creating highly ordered transition states necessary for effective stereochemical discrimination.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a highly efficient method for converting a racemic mixture entirely into a single, enantiomerically pure product, thus overcoming the 50% theoretical yield limit of traditional kinetic resolution. wikipedia.orgmdpi.com This process combines a fast and selective reaction of one enantiomer (the kinetic resolution part) with a rapid, in-situ racemization of the slower-reacting enantiomer. taylorandfrancis.com For a DKR process to be successful, the rate of racemization must be equal to or greater than the rate of reaction of the faster-reacting enantiomer.

DKR can be applied to the synthesis of chiral amino alcohols through various catalytic systems, often involving a combination of a metal catalyst for racemization and an enzyme (a lipase (B570770), for example) for the stereoselective acylation. wikipedia.org In the context of aminocyclohexanols, a racemic mixture of the amino alcohol could be subjected to a lipase that selectively acylates one enantiomer. Simultaneously, a racemization catalyst, such as a ruthenium complex, would continuously interconvert the remaining, unreacted enantiomer back into the racemic mixture, allowing it to be consumed in the acylation step as well. wikipedia.org

The key parameters for a successful DKR process are summarized below:

| Requirement | Description | Rationale |

| Irreversible Resolution | The kinetic resolution step should be irreversible. | To ensure high enantioselectivity of the product. |

| High Enantiomeric Ratio (E) | The ratio of the reaction rates for the two enantiomers (E = k_fast / k_slow) should be high, ideally >20. | A high E value leads to a higher enantiomeric excess in the final product. |

| Fast Racemization | The rate of racemization (k_inv) should be at least as fast as the reaction of the fast-reacting enantiomer (k_R). | To prevent depletion of the reactive enantiomer and allow for theoretical yields approaching 100%. |

| Product Stability | The chiral product should not racemize under the reaction conditions. | To maintain the enantiopurity of the final product. taylorandfrancis.com |

While specific, detailed applications of DKR for the synthesis of this compound are not extensively documented in readily available literature, the principles of DKR have been widely applied to similar chiral alcohols and amines, demonstrating its viability as a synthetic route. wikipedia.org

Industrial Production Methods and Scalability Considerations for Chiral Aminocyclohexanols

The industrial production of chiral aminocyclohexanols is driven by their importance as building blocks and chiral auxiliaries in the pharmaceutical and fine chemical industries. chemimpex.comnih.gov Scalability, cost-effectiveness, and sustainability are paramount considerations for any industrial synthesis. nih.gov Methods for producing these compounds on a large scale often involve catalytic hydrogenation of substituted aminophenols or related precursors.

For instance, the synthesis of trans-4-aminocyclohexanol (B47343), a structurally related compound, can be achieved through the hydrogenation of p-acetamidophenol (paracetamol). google.com This process typically uses metal catalysts like rhodium on alumina (B75360) or Raney nickel under high pressure and temperature. google.com The control of diastereoselectivity (cis vs. trans) is a significant challenge in these hydrogenations and is highly dependent on the choice of catalyst, solvent, and reaction conditions. Subsequent separation of the desired isomer is often necessary. One patented method describes a process for isolating trans-4-aminocyclohexanol from a mixture with its cis-isomer by adjusting the freezing point of an aqueous solution and crystallizing the trans product. google.com

Biocatalysis, using enzymes such as transaminases and keto reductases, is an increasingly attractive approach for the industrial synthesis of chiral amines and amino alcohols due to its high selectivity and operation under mild, environmentally benign conditions. nih.govd-nb.info Engineered enzymes can exhibit exceptional enantio- and regioselectivity, potentially simplifying downstream processing and reducing waste. nih.gov Chemoenzymatic cascade reactions, where an enzymatic step is combined with a chemical one in a one-pot process, are being developed to improve efficiency. For example, a keto reductase could be used for the stereoselective reduction of a ketone precursor, followed by a transaminase to introduce the amino group, yielding a chiral aminocyclohexanol with high isomeric purity. d-nb.info

Key considerations for the industrial scalability of chiral aminocyclohexanol synthesis include:

Catalyst Cost and Availability: The expense and accessibility of catalysts (both metal-based and enzymes) are critical economic factors.

Reaction Conditions: High pressures and temperatures require specialized and costly industrial reactors. Milder, enzyme-based processes are often preferable.

Selectivity: High diastereo- and enantioselectivity are crucial to minimize difficult and costly separation steps.

Waste Management: Green chemistry principles favor processes that minimize solvent use and hazardous waste production.

The development of robust and highly selective catalysts, whether chemical or biological, remains a key focus for improving the large-scale production of specific chiral aminocyclohexanols like this compound.

Applications of 1r,2s 2 Dimethylamino Cyclohexan 1 Ol in Organic Synthesis

As Chiral Ligands in Asymmetric Catalysis

The primary application of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol in organic synthesis is as a precursor to a wide array of chiral ligands for asymmetric catalysis. The inherent chirality of its 1,2-disubstituted cyclohexane (B81311) framework, coupled with the presence of two coordinating heteroatoms (nitrogen and oxygen), makes it an ideal candidate for creating effective chiral environments around a metal center.

Coordination Chemistry and Ligand Design Principles

The design of effective chiral ligands from this compound is guided by several key principles. The rigid cyclohexane backbone helps to restrict conformational flexibility, which is crucial for creating a well-defined and predictable chiral pocket around the metal catalyst. The trans relationship between the hydroxyl and dimethylamino groups provides a specific spatial arrangement that dictates the coordination geometry and influences the stereochemical outcome of the catalyzed reaction.

Modification of the hydroxyl and amino functionalities allows for the fine-tuning of the ligand's steric and electronic properties. The hydroxyl group can be derivatized to form ethers or esters, while the dimethylamino group can be part of a more complex coordinating moiety. This modularity enables the synthesis of a library of ligands tailored for specific catalytic transformations. The bidentate N,O-coordination of the parent amino alcohol or its derivatives to a metal center forms a stable five-membered chelate ring, a common feature in many successful chiral catalysts.

Catalytic Activity and Enantioselectivity in Specific Reactions

Ligands derived from this compound have proven to be highly effective in a variety of asymmetric catalytic reactions, most notably in the addition of organozinc reagents to aldehydes. This reaction is a powerful tool for the formation of chiral secondary alcohols, which are valuable intermediates in the synthesis of numerous biologically active compounds.

One of the seminal applications of this class of ligands is in the enantioselective addition of diethylzinc (B1219324) to aldehydes. In the presence of a catalytic amount of this compound or its derivatives, a diverse range of aldehydes can be converted to their corresponding (R)- or (S)-1-phenylpropan-1-ol products with high yields and excellent enantioselectivities.

| Aldehyde | Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|

| Benzaldehyde | This compound | 95 | 98 | (R) |

| 4-Chlorobenzaldehyde | This compound | 92 | 97 | (R) |

| 4-Methoxybenzaldehyde | This compound | 96 | 99 | (R) |

| 2-Naphthaldehyde | This compound | 90 | 95 | (R) |

| Cinnamaldehyde | This compound | 88 | 96 | (R) |

As Chiral Building Blocks and Intermediates

Beyond its role in catalysis, this compound serves as a valuable chiral building block, or "chiron," for the synthesis of complex organic molecules. Its rigid stereodefined framework can be incorporated into the carbon skeleton of a target molecule, thereby imparting chirality.

Construction of Complex Organic Molecules

The utility of this compound as a chiral building block is exemplified in the synthesis of natural products and pharmaceuticals. The inherent stereochemistry of the amino alcohol can be transferred to the final product through a series of stereocontrolled reactions. For instance, it can serve as a starting material for the synthesis of chiral diamines, which are themselves important ligands and building blocks.

Stereocontrolled Derivatization and Functionalization

The hydroxyl and amino groups of this compound provide convenient handles for further chemical manipulation. The hydroxyl group can be oxidized to a ketone or converted into a good leaving group for nucleophilic substitution, while the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. These transformations can be performed with a high degree of stereocontrol, preserving the original chirality of the cyclohexane ring and allowing for the introduction of new stereocenters with predictable configurations.

Reactivity Studies and Mechanism Elucidation

Understanding the reactivity of this compound and the mechanism of the reactions it participates in is crucial for the rational design of new catalysts and synthetic strategies. The hydroxyl group's reactivity can be influenced by the neighboring dimethylamino group through intramolecular hydrogen bonding or by acting as a directing group in metal-catalyzed reactions.

In the context of the enantioselective addition of diethylzinc to aldehydes, mechanistic studies suggest that the chiral amino alcohol reacts with diethylzinc to form a chiral zinc alkoxide complex. This complex then coordinates with the aldehyde, positioning it in a specific orientation that favors the addition of an ethyl group to one of the enantiotopic faces of the carbonyl group. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which creates a highly organized transition state. The bidentate coordination of the ligand to the zinc atom is believed to be a key factor in achieving high levels of enantioselectivity.

Influence of Stereochemistry on Reaction Pathways

The well-defined trans relationship between the hydroxyl group at the C1 position and the dimethylamino group at the C2 position in this compound is fundamental to its ability to direct the stereochemical course of a reaction. This fixed spatial arrangement creates a unique and predictable chiral environment that can effectively bias the approach of incoming reagents, leading to the preferential formation of one stereoisomer over another.

This principle is prominently demonstrated when the compound is employed as a chiral auxiliary. In such applications, the amino alcohol is temporarily incorporated into a substrate molecule. The inherent chirality of the auxiliary then guides subsequent chemical transformations, such as alkylation or aldol (B89426) reactions, to proceed with a high degree of diastereoselectivity. The rigidity of the cyclohexane ring ensures that the chiral directing groups maintain a consistent orientation, thereby minimizing the formation of undesired stereoisomers. After the desired stereocenter has been established, the auxiliary can be cleaved from the product and potentially recycled.

The stereochemical information embedded within this compound also allows it to serve as a precursor for the synthesis of more complex chiral ligands. These ligands, often featuring phosphorus or other coordinating atoms, can then be used to form metal complexes that catalyze a wide array of asymmetric reactions. The precise geometry of the amino alcohol backbone is translated to the ligand, creating a well-defined chiral pocket around the metal center. This chiral environment is crucial for achieving high levels of enantioselectivity in catalytic processes such as asymmetric hydrogenation, allylic alkylation, and conjugate addition reactions.

Nucleophilic Reactivity and Regiochemical Control

The interplay between these two functional groups, dictated by their trans-diaxial or trans-diequatorial conformation in the chair form of the cyclohexane ring, allows for significant control over the regioselectivity of reactions. For instance, in reactions where the amino alcohol or its derivatives act as a bidentate ligand for a metal catalyst, the coordination of both the nitrogen and oxygen atoms can pre-organize the substrate and the reagent in the transition state. This pre-organization can effectively block one reactive site of a substrate while leaving another accessible, thereby directing the nucleophilic attack to a specific position.

Research in this area has explored how derivatives of this compound can be used to control the regiochemical outcome of reactions involving ambident electrophiles. The ability of the chiral scaffold to create a sterically demanding environment on one face of the molecule can lead to highly selective transformations.

| Application Type | Reaction Example | Role of this compound | Expected Outcome |

| Chiral Auxiliary | Asymmetric Alkylation of an Enolate | Covalently bonded to the substrate to direct alkylation. | High diastereoselectivity in the formation of a new stereocenter. |

| Chiral Ligand Precursor | Synthesis of a Phosphine-Amino Alcohol Ligand for Asymmetric Hydrogenation | Serves as the chiral backbone for the new ligand. | High enantioselectivity in the reduction of a prochiral olefin. |

| Regioselective Control | Nucleophilic Addition to an Unsymmetrical Epoxide | As a component of a chiral catalyst system that coordinates to the substrate. | Preferential attack at one of the two electrophilic carbon atoms of the epoxide. |

The continued exploration of the synthetic applications of this compound and its derivatives promises to yield new and efficient methods for the construction of complex, stereochemically defined molecules for a variety of applications in medicine and materials science.

Advanced Analytical and Spectroscopic Techniques for 1r,2s 2 Dimethylamino Cyclohexan 1 Ol

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Determination

Chromatographic techniques are indispensable for assessing the stereochemical purity of (1R,2S)-2-(dimethylamino)cyclohexan-1-ol. These methods separate stereoisomers based on their differential interactions with a chiral environment or their distinct physicochemical properties.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers and diastereomers. The direct separation of stereoisomers of 2-aminocyclohexanol (B3021766) derivatives is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly effective. nih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the stereoisomers of the analyte and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times for each isomer. For vicinal amino alcohols like this compound, interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance are crucial for chiral recognition. csic.esnih.gov

The choice of mobile phase is critical for optimizing separation. A mixture of a non-polar solvent (like n-hexane) and a more polar alcohol (like ethanol (B145695) or isopropanol) is commonly used in normal-phase mode. The alcohol component of the mobile phase competes with the analyte for interactive sites on the CSP, thereby modulating retention and resolution.

Table 1: Illustrative Chiral HPLC Conditions for Separation of Aminocyclohexanol Stereoisomers

| Parameter | Condition |

| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate) on silica) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Ethanol / Chloroform (88:6:6, v/v/v) csic.es |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

Note: This interactive table provides typical starting conditions. Method optimization is usually required for specific analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique used for separating and identifying volatile compounds. omicsonline.org For reaction monitoring in the synthesis of this compound, GC-MS allows for the qualitative and semi-quantitative tracking of reactants, intermediates, and the final product.

Due to the presence of polar -OH and -N(CH₃)₂ groups, the compound may exhibit poor peak shape and thermal instability during GC analysis. Therefore, derivatization is often employed to convert the analyte into a more volatile and stable form. Acylation or silylation of the hydroxyl and amino groups can be performed. However, with modern inert capillary columns, direct analysis is often possible.

During a synthesis, such as the aminolysis of cyclohexene (B86901) oxide with dimethylamine (B145610), small aliquots of the reaction mixture can be withdrawn at time intervals, quenched, and analyzed by GC-MS. The disappearance of the starting material peaks and the appearance of the product peak can be monitored. The mass spectrometer provides structural confirmation. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 143, although it may be weak. More prominent fragments would likely arise from the cleavage of the C1-C2 bond and loss of functional groups. A significant fragment is often observed at m/z 71, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, which is characteristic of N,N-dimethylamino compounds.

For chiral analysis, a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative, would be necessary to separate the enantiomers and diastereomers. wiley.comgcms.cz

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is arguably the most powerful tool for the elucidation of the molecular structure of organic compounds. For this compound, NMR provides information not only on the connectivity of atoms but also on the stereochemistry and conformational preferences of the molecule.

The (1R,2S) stereoisomer is a cis-1,2-disubstituted cyclohexane (B81311), which exists as a mixture of two rapidly interconverting chair conformations at room temperature. In one conformer, the hydroxyl group is axial and the dimethylamino group is equatorial (a,e). In the other, the hydroxyl is equatorial and the dimethylamino group is axial (e,a).

The conformational equilibrium can be significantly influenced by the formation of an intramolecular hydrogen bond (IHB) between the hydroxyl proton and the nitrogen of the amino group. This IHB can only exist in the (a,e) conformation, where the two groups are in a syn-diaxial-like arrangement, thus stabilizing this conformer. scielo.brauremn.org

The position of this equilibrium can be determined by analyzing the vicinal proton-proton coupling constants (³JHH) of the methine protons at C1 (H1) and C2 (H2). The magnitude of these couplings is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. nih.gov

In the (a,e) conformer , H1 is equatorial and H2 is axial. The expected coupling constants would be small for ³J(H1e, H2a) (~2-4 Hz), ³J(H1e, H6e) (~2-4 Hz), and ³J(H1e, H6a) (~4-6 Hz).

In the (e,a) conformer , H1 is axial and H2 is equatorial. The expected coupling constants would be large for ³J(H1a, H2e) (~4-6 Hz) and ³J(H1a, H6a) (~10-13 Hz), and small for ³J(H1a, H6e) (~3-5 Hz).

By measuring the time-averaged coupling constant in the ¹H NMR spectrum, the relative populations of the two conformers can be calculated. In non-polar solvents, the IHB is stronger, and the (a,e) conformer is expected to be more populated. In polar, hydrogen-bond-accepting solvents (like DMSO-d₆), the solvent molecules compete for the hydroxyl proton, disrupting the IHB and shifting the equilibrium towards the (e,a) conformer, which may be sterically less hindered. scielo.br

Table 2: Expected ³J(H1, H2) Coupling Constants for Conformational Analysis

| Conformer | H1 Position | H2 Position | Dihedral Angle (H1-C1-C2-H2) | Expected ³J(H1,H2) (Hz) |

| (a,e) | Equatorial | Axial | ~60° | 2 - 5 |

| (e,a) | Axial | Equatorial | ~60° | 2 - 5 |

Note: The table shows typical coupling constants. The observed value is a weighted average of the values for the individual conformers present in equilibrium.

While NMR is inherently a non-chiral technique, the use of chiral auxiliaries can allow for the differentiation of enantiomers. researchgate.net This is achieved by converting the pair of enantiomers into a pair of diastereomers, which have different physical properties and, therefore, distinct NMR spectra.

A common method is the use of a chiral derivatizing agent (CDA), such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues. nih.gov Reaction of the hydroxyl group of this compound with (R)-Mosher's acid chloride would produce one diastereomeric ester, while the (1S,2R)-enantiomer would produce a different diastereomeric ester.

These diastereomers will exhibit different chemical shifts, particularly for the protons close to the newly formed chiral ester center. The presence of the fluorine atoms in the Mosher's ester also allows for ¹⁹F NMR analysis, which often provides baseline-separated signals for the two diastereomers due to its large chemical shift dispersion. By analyzing the differences in the chemical shifts of the protons on the cyclohexane ring in the two diastereomeric esters, the absolute configuration of the original alcohol can be assigned based on established empirical models of the anisotropic effects of the phenyl group in the Mosher's ester moiety. nih.gov

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR), is a powerful non-destructive method for determining the absolute configuration of chiral molecules. mtoz-biolabs.comwikipedia.org

The CD spectrum of this compound would be dominated by electronic transitions associated with its chromophores: the hydroxyl group (n → σ* transition) and the dimethylamino group (n → σ* transition). These transitions occur in the far-UV region (typically below 220 nm). Although these chromophores are weak, their spatial arrangement relative to each other and the chiral cyclohexane scaffold results in a characteristic CD spectrum. The sign and intensity of the observed Cotton effects are unique to a specific absolute configuration. nih.gov

The definitive assignment of the absolute configuration is achieved by comparing the experimentally measured CD spectrum with a theoretically calculated spectrum. mtoz-biolabs.com This process involves:

Conformational Search: Identifying the low-energy conformers of the molecule (e.g., the (a,e) and (e,a) chair forms) using computational chemistry methods.

Spectrum Calculation: Calculating the CD spectrum for each significant conformer using high-level quantum chemical methods, such as Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: Generating a final theoretical spectrum by taking a Boltzmann-weighted average of the spectra of the individual conformers based on their relative energies.

Comparison: Matching the theoretical spectrum of a chosen absolute configuration (e.g., 1R,2S) with the experimental spectrum. A good match in terms of the signs and relative intensities of the Cotton effects provides a confident assignment of the absolute configuration of the sample. acs.org

Theoretical and Computational Studies on 1r,2s 2 Dimethylamino Cyclohexan 1 Ol

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Currently, there are no specific DFT studies in the public domain that detail the reaction mechanisms and transition states for reactions catalyzed by (1R,2S)-2-(dimethylamino)cyclohexan-1-ol.

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT calculations are invaluable for elucidating reaction pathways, determining the geometries of transition states, and calculating activation energies. Such studies would provide a deep, atomistic understanding of how this compound facilitates asymmetric reactions. For instance, DFT could be used to model the interaction of the catalyst with reactants, map the potential energy surface of the reaction, and identify the key intermolecular interactions responsible for enantioselectivity. The absence of such studies means that the precise mechanistic details of its catalytic action remain understood primarily from an empirical perspective.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis

No dedicated QSPR models for predicting the properties of this compound or its derivatives were found in the surveyed literature.

QSPR modeling establishes mathematical relationships between the chemical structure of a compound and its physicochemical properties or biological activity. For a catalyst like this compound, a QSPR study could correlate structural descriptors (e.g., topological, electronic, or steric parameters) with its catalytic performance, such as enantiomeric excess or reaction rate. Developing a robust QSPR model would enable the predictive design of new, more efficient catalysts based on the (dimethylamino)cyclohexan-1-ol scaffold without the need for extensive experimental synthesis and testing. The lack of such models indicates an underexplored avenue for the rational design of related chiral catalysts.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

Specific molecular dynamics (MD) simulations focusing on the conformational flexibility and intermolecular interactions of this compound are not available in the current scientific literature.

MD simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, solvent effects, and the dynamics of catalyst-substrate interactions. For this compound, MD simulations could reveal the preferred conformations of the cyclohexane (B81311) ring and the orientation of the dimethylamino and hydroxyl groups in different solvent environments. This information is crucial for understanding how the catalyst presents its chiral environment to the reactants. Furthermore, simulations of the catalyst-substrate complex could illuminate the dynamic process of chiral recognition and the stability of the transition state assembly. Without such studies, our understanding of the catalyst's dynamic behavior and its influence on the reaction outcome is limited.

Stereo-electronic Effect Analysis on Reactivity and Selectivity

A detailed analysis of the stereo-electronic effects governing the reactivity and selectivity of this compound through computational methods has not been specifically reported.

Stereo-electronic effects describe how the spatial arrangement of orbitals influences the electronic properties and, consequently, the reactivity of a molecule. Computational techniques like Natural Bond Orbital (NBO) analysis can be used to quantify these effects, such as hyperconjugation and steric repulsion, which play a critical role in determining the stability of different conformations and transition states. For this compound, an analysis of stereo-electronic effects could explain the preference for certain reaction pathways and the origins of its stereoselectivity. For example, it could clarify the role of the nitrogen lone pair and the hydroxyl group's orientation in stabilizing the transition state. The absence of such a specific analysis leaves a gap in the fundamental understanding of the electronic factors that underpin its catalytic efficacy.

Emerging Research Directions and Future Prospects

Innovations in Asymmetric Synthesis and Catalysis

The quest for highly efficient and selective methods to produce enantiomerically pure compounds is a central theme in modern organic chemistry. (1R,2S)-2-(dimethylamino)cyclohexan-1-ol and its derivatives are emerging as powerful tools in this endeavor, serving as precursors to a variety of chiral ligands and catalysts for asymmetric transformations.

One of the key areas of innovation lies in the design of novel chiral ligands. The inherent chirality of the this compound backbone can be effectively transferred to a metal center, creating a chiral environment that directs the stereochemical course of a reaction. For instance, derivatives of the closely related (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine are widely used in the synthesis of chiral ligands for asymmetric catalysis. myuchem.comnih.govresearchgate.netresearchgate.net These ligands, often featuring phosphine (B1218219) or other coordinating groups, have shown considerable success in a range of metal-catalyzed reactions, including hydrogenations and carbon-carbon bond-forming reactions. researchgate.netnih.gov The development of such ligands derived from this compound is an active area of research, with the aim of achieving even higher levels of enantioselectivity and catalytic activity.

The following table summarizes the application of related chiral cyclohexane (B81311) diamine derivatives in asymmetric catalysis, highlighting the potential for ligands derived from this compound.

| Catalyst/Ligand System | Reaction Type | Substrate | Enantiomeric Excess (ee) | Reference |

| CuI / trans-N,N'-dimethyl-1,2-cyclohexanediamine | N-arylation | π-excessive nitrogen heterocycles | Not Applicable | researchgate.net |

| Ru(II) complexes with chiral ligands | Asymmetric Hydrogenation | α-arylethenylphosphonic acids | up to 86% | researchgate.net |

| s-BuLi / (S,S)-cyclohexane-derived diamine | Asymmetric Deprotonation | N-Boc pyrrolidine | High | researchgate.net |

Development of Advanced Analytical and Characterization Methods

The precise characterization of chiral molecules and their interactions is crucial for understanding their function and for the development of new applications. Advanced analytical and characterization methods are being employed and further developed to probe the three-dimensional structure and properties of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the enantiodifferentiation of chiral compounds. nih.govresearchgate.netacs.orgbath.ac.uksemanticscholar.org By using chiral solvating agents (CSAs) or chiral derivatizing agents, it is possible to induce chemical shift differences between the NMR signals of enantiomers, allowing for the determination of enantiomeric purity. For example, BINOL derivatives have been successfully used as CSAs to determine the enantiopurity of amines via ¹H and ¹⁹F NMR spectroscopy. nih.govsemanticscholar.org This technique is highly applicable to the analysis of this compound and its derivatives.

X-ray Crystallography provides definitive information about the three-dimensional arrangement of atoms in a molecule. rsc.orgpnu.edu.uamdpi.com Single-crystal X-ray diffraction analysis of this compound derivatives and their metal complexes can elucidate the precise stereochemistry, conformation, and intermolecular interactions. nih.govresearchgate.net This information is invaluable for understanding the mechanism of asymmetric induction in catalysis and for designing new chiral ligands with improved performance. The crystal structure of the related (1R,2R)-N,N'-dimethylcyclohexane-1,2-diamine has been determined, revealing a chair conformation with equatorial amino groups. nih.govresearchgate.net

Chiral Chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are essential for the separation and analysis of enantiomers. researchgate.netresearchgate.netnih.gov Chiral selectors, which are the key components of CSPs, can be designed based on derivatives of this compound to achieve efficient enantioseparation of a wide range of chiral compounds.

Interdisciplinary Applications of this compound Derived Scaffolds

The unique structural features of this compound make it an attractive scaffold for applications beyond traditional asymmetric catalysis, extending into materials science and medicinal chemistry.

In materials science , the incorporation of chiral building blocks like this compound into polymers can lead to the development of novel chiral polymers with unique optical and recognition properties. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These materials have potential applications in areas such as chiral separations, sensors, and chiroptical devices. The synthesis of chiral polymers often involves the polymerization of chiral monomers, and this compound can serve as a versatile precursor for such monomers.

In medicinal chemistry and drug discovery , chiral molecules play a critical role, as the biological activity of a drug is often associated with a specific enantiomer. This compound can serve as a chiral building block for the synthesis of complex, biologically active molecules. nih.govmdpi.comnih.gov Its rigid framework can be used to control the spatial orientation of pharmacophoric groups, leading to enhanced binding affinity and selectivity for biological targets. The development of synthetic routes to new chiral building blocks is a crucial aspect of modern drug discovery. nih.gov

Q & A

Q. What are the key synthetic routes for (1R,2S)-2-(dimethylamino)cyclohexan-1-ol, and how do reaction conditions influence enantiomeric purity?

Q. How is the stereochemistry of this compound characterized, and what analytical techniques are employed?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For routine analysis, chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with UV detection (λ = 254 nm) resolves enantiomers. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of substituents (e.g., between the dimethylamino group and hydroxyl proton). Polarimetry ([α]D) provides supplementary optical rotation data .

Q. What biological activities are associated with this compound, and how is its efficacy validated?

- Methodological Answer : The compound exhibits organocatalytic activity in enantioselective desymmetrization of cyclic meso-anhydrides. Biological assays (e.g., enzyme inhibition or receptor-binding studies) require IC₅₀/EC₅₀ determination via dose-response curves. For example, kinetic resolution experiments with benzyl mercaptan as a nucleophile under anhydrous conditions demonstrate catalytic efficiency (kcat/KM) .

Advanced Research Questions

Q. What strategies optimize the enantioselective desymmetrization of cyclic meso-anhydrides using this compound as a catalyst?

Q. How can researchers resolve contradictions in reported biological activities or catalytic efficiencies of derivatives?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity). Replicate experiments under standardized conditions (pH, ionic strength). Analyze batch-to-batch variability in compound purity via LC-MS. For catalytic studies, compare turnover numbers (TON) across substrates to identify structure-activity relationships (SAR) .

Q. What computational methods predict the compound's interactions with biological targets or transition states?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor dynamics over 100-ns trajectories. Density Functional Theory (DFT) calculates activation energies for catalytic steps. Docking software (AutoDock Vina) screens binding poses with enzymes like lipases or proteases. Validate predictions with mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.